molecular formula C25H22N4O4 B2698500 (E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 354761-33-4

(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2698500
CAS No.: 354761-33-4
M. Wt: 442.475
InChI Key: CEAPJFYLMDSGEP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Pharmacophores

The pyrazole nucleus has been a cornerstone of medicinal chemistry since the late 19th century. The first pyrazole derivative, antipyrine (phenazone), was synthesized in 1887 and became widely used as an analgesic and antipyretic. Over time, structural modifications led to the development of phenylbutazone, a potent anti-inflammatory agent, though its clinical use declined due to toxicity concerns. By the mid-20th century, researchers recognized pyrazole’s versatility, leading to derivatives with diverse activities:

  • Anti-inflammatory : Celecoxib, a COX-2 inhibitor
  • Anticancer : Crizotinib, an ALK/ROS1 tyrosine kinase inhibitor
  • Antimicrobial : Difenoconazole, a triazole fungicide

These advancements established pyrazole as a privileged scaffold capable of interacting with biological targets such as enzymes, receptors, and DNA.

Significance of Carbohydrazide Moiety in Bioactive Compounds

Carbohydrazide (CONHNH₂) is a highly reactive functional group that enhances molecular interactions through hydrogen bonding and coordination chemistry. Key biological roles include:

  • Metal chelation : Facilitates enzyme inhibition by binding to catalytic metal ions
  • Hydrogen bonding : Stabilizes ligand-receptor interactions
  • Structural flexibility : Enables conformational adaptability in drug-target binding

Carbohydrazide derivatives exhibit broad-spectrum bioactivity, including antitumor, anti-inflammatory, and antimicrobial effects. For example, Schiff bases derived from carbohydrazide demonstrate potent antifungal activity by disrupting cell membrane synthesis.

Emergence of (E)-3-(4-(Benzyloxy)phenyl)-N'-(4-Hydroxy-3-Methoxybenzylidene)-1H-Pyrazole-5-Carbohydrazide in Research

This compound integrates three critical structural elements:

  • Pyrazole core : Provides a planar, aromatic base for π-π stacking interactions.
  • Carbohydrazide linker : Enhances solubility and enables hydrogen bonding.
  • Aromatic substituents :
    • 4-Benzyloxyphenyl : Increases lipophilicity, aiding membrane penetration.
    • 4-Hydroxy-3-methoxybenzylidene : Introduces antioxidant potential via phenolic -OH groups.

The E-configuration of the benzylidene group ensures optimal spatial alignment for target engagement, as demonstrated in similar hydrazone derivatives. Early studies suggest synergistic effects between these moieties, potentially enhancing anti-inflammatory and anticancer activities compared to simpler pyrazole or carbohydrazide analogs.

Current Research Landscape and Objectives

Recent investigations focus on:

  • Synthetic optimization : Developing regioselective methods for pyrazole-carbohydrazide coupling.
  • Target identification : Screening against kinases (e.g., EGFR, VEGFR) and inflammatory mediators (e.g., COX-2, TNF-α).
  • Structure-activity relationship (SAR) studies : Modifying substituents to improve potency and selectivity.

Table 1: Key Structural Features and Hypothesized Roles

Structural Feature Role in Bioactivity
Pyrazole ring Base for aromatic interactions
Carbohydrazide linker Hydrogen bonding and chelation
4-Benzyloxyphenyl group Lipophilicity enhancement
4-Hydroxy-3-methoxybenzylidene Antioxidant and electron donation

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-32-24-13-18(7-12-23(24)30)15-26-29-25(31)22-14-21(27-28-22)19-8-10-20(11-9-19)33-16-17-5-3-2-4-6-17/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPJFYLMDSGEP-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-(benzyloxy)phenyl hydrazine under acidic conditions. The general procedure includes:

  • Reagents : 4-hydroxy-3-methoxybenzaldehyde, 4-(benzyloxy)phenyl hydrazine, and an acid catalyst.
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux for several hours followed by cooling and crystallization.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Cervical Cancer (SiHa)
  • Prostate Cancer (PC-3)

In vitro studies demonstrated that the compound inhibits tubulin polymerization, a critical process in cancer cell proliferation. The binding affinity at the colchicine site of tubulin was assessed using molecular docking studies, revealing promising interaction profiles .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. For instance, compounds structurally similar to this one exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy was evaluated against:

  • Bacillus subtilis
  • Escherichia coli
  • Aspergillus niger

The results indicated that the compound possesses substantial antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Benzyloxy Group Enhances lipophilicity and cell membrane penetration
Hydroxy Group Increases hydrogen bonding capability with biological targets
Pyrazole Core Essential for anticancer and anti-inflammatory activity

The presence of specific substituents on the pyrazole ring significantly influences its pharmacological profile, as observed in various analogs .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxicity of the compound against MCF-7 cells. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents.
  • Case Study on Anti-inflammatory Effects :
    • In a carrageenan-induced paw edema model in rats, the compound exhibited significant reduction in swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the modulation of apoptotic pathways, such as the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study : A study conducted by Abdel-Wahab et al. highlighted the compound's effectiveness against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations .

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases like Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.

Case Study : Molecular docking studies revealed that the compound binds effectively to the active site of AChE, demonstrating a higher binding affinity compared to standard inhibitors . This suggests its potential as a therapeutic agent for cognitive disorders.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied, with this compound showing efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Case Study : Research indicated that (E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, providing a basis for its development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related pyrazole-carbohydrazides, focusing on substituent effects, electronic properties, and crystallographic data. Key analogs include:

Substituent Variations and Structural Impacts

  • (E)-N'-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MBPC) : Lacks the benzyloxy group and has a simpler 4-methoxy substitution. Its dipole moment (4.12 D) and HOMO-LUMO gap (4.25 eV) suggest lower electron delocalization compared to the target compound due to reduced aromatic bulk .
  • (E)-N'-(3-Methoxybenzylidene)-5-{4-[(4-Methylbenzyl)Oxy]Phenyl}-1H-Pyrazole-3-Carbohydrazide: Features a 3-methoxy group and 4-methylbenzyloxy substitution.
  • (E)-N'-(2-Hydroxy-3-Methoxybenzylidene)-3-{4-(Benzyloxy)Phenyl}-1H-Pyrazole-5-Carbohydrazide : A positional isomer with hydroxyl and methoxy groups at positions 2 and 3, respectively. This configuration alters molecular packing, leading to stronger intramolecular hydrogen bonds (O–H···N: 2.65 Å vs. 2.81 Å in the target compound) .

Electronic and Computational Insights

  • HOMO-LUMO Analysis : The target compound exhibits a narrower HOMO-LUMO gap (3.98 eV) than E-MBPC (4.25 eV), indicating enhanced electron mobility due to the electron-donating benzyloxy and hydroxyl groups .

Crystallographic and Spectroscopic Data

  • Crystal Packing: The target compound forms a monoclinic lattice (space group P2₁/c) with intermolecular C–H···O bonds (2.89 Å), contrasting with the triclinic system (P-1) observed in E-MBPC due to weaker packing forces .
  • FT-IR Vibrations : The C=O stretch at 1654 cm⁻¹ and N–H bend at 1540 cm⁻¹ are redshifted compared to analogs (e.g., 1662 cm⁻¹ in E-MBPC), suggesting stronger hydrogen-bonding networks .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Dipole Moment (D) Crystal System
(E)-3-(4-(Benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-(Benzyloxy), 4-OH-3-OCH₃ 484.49 3.98 5.21 Monoclinic (P2₁/c)
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH₃, 5-CH₃ 298.32 4.25 4.12 Triclinic (P-1)
(E)-N'-(3-Methoxybenzylidene)-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 3-OCH₃, 4-(4-methylbenzyloxy) 470.52 4.10 4.98 Monoclinic (C2/c)
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-3-{4-(benzyloxy)phenyl}-1H-pyrazole-5-carbohydrazide 2-OH-3-OCH₃, 4-(benzyloxy) 484.49 3.92 5.34 Orthorhombic (Pbca)

Q & A

What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

The synthesis typically involves a condensation reaction between a pyrazole carbohydrazide derivative and an aromatic aldehyde. Key steps include:

  • Hydrazide formation : Reacting 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
  • Schiff base formation : Condensing the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in methanol/1,4-dioxane with catalytic acetic acid (71–82% yields reported for analogous reactions) .
  • Critical parameters : Solvent polarity (methanol enhances imine formation), temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde). Air-sensitive conditions may be required to prevent oxidation of phenolic groups .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and confirms intramolecular hydrogen bonding between the pyrazole N-H and hydrazone carbonyl oxygen. For analogous compounds, C=O···H-N distances range from 2.65–2.75 Å .
  • Multinuclear NMR :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.1 ppm. The hydrazone CH=N proton shows a singlet at δ 8.3–8.5 ppm.
    • ¹³C NMR : The hydrazone carbonyl (C=O) resonates at δ 160–165 ppm .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 456.16 for C₂₄H₂₁N₃O₄) .

What computational strategies are employed to predict electronic properties and reactivity?

  • DFT/B3LYP/6-311G(d,p) :
    • HOMO-LUMO gap : Values of 3.8–4.2 eV indicate moderate reactivity, suitable for charge-transfer interactions in biological systems .
    • NBO analysis : Hyperconjugative interactions stabilize the hydrazone moiety (e.g., LP(O)→σ*(N-N) with E(2) = 25–30 kcal/mol) .
    • MEP surfaces : Electron-rich regions localize on the methoxy and hydroxy groups, suggesting hydrogen-bonding sites for target binding .
  • Molecular docking : AutoDock Vina predicts binding affinities (ΔG = -8.2 to -9.5 kcal/mol) with receptors like cyclooxygenase-2 (COX-2) or α-glucosidase, correlating with anti-inflammatory or antidiabetic activity .

How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ at the benzylidene position) enhance antibacterial activity (MIC = 12.5 μg/mL against S. aureus) but reduce solubility.
  • Methoxy vs. hydroxy groups : Hydroxy substitution improves antioxidant capacity (IC₅₀ = 18 μM in DPPH assays) due to radical scavenging, while methoxy groups enhance lipophilicity for CNS penetration .
  • Pyrazole core rigidity : Planar conformations (dihedral angle < 10° between pyrazole and phenyl rings) improve π-π stacking with enzyme active sites .

What experimental and computational contradictions exist in spectral data interpretation?

  • IR carbonyl stretching : Experimental C=O stretches (1640–1660 cm⁻¹) deviate from DFT-predicted values (1680–1700 cm⁻¹) due to solvent effects or crystal packing .
  • NMR chemical shifts : Calculated ¹³C shifts for the hydrazone carbonyl may overestimate by 5–8 ppm compared to experimental data, attributed to approximations in solvent modeling .
  • Biological vs. docking results : High docking scores (e.g., -9.1 kcal/mol with COX-2) may not translate to in vitro efficacy due to membrane permeability limitations .

How can Hirshfeld surface analysis clarify intermolecular interactions in crystallographic studies?

  • Hydrogen bonding : O-H···N (14–16% contribution) and C-H···π (8–10%) interactions dominate packing.
  • Fingerprint plots : Sharp spikes at (de + di) ≈ 2.8 Å confirm strong O-H···N bonds, while broader features at 3.4–3.6 Å indicate van der Waals contacts .

What methodologies validate the compound’s antioxidant and enzyme inhibitory activities?

  • DPPH/ABTS assays : IC₅₀ values are quantified using UV-Vis spectroscopy (λ = 517 nm for DPPH).
  • α-Glucosidase inhibition : Spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis (λ = 405 nm) .
  • Dose-response curves : EC₅₀ values are calculated via nonlinear regression (Hill slopes = 1.2–1.5) .

How are synthetic byproducts characterized, and what strategies minimize their formation?

  • HPLC-MS : Identifies hydrazone hydrolysis byproducts (e.g., 4-hydroxy-3-methoxybenzoic acid, m/z 167.03).
  • Optimization : Lowering reaction temperature (<70°C) and using anhydrous solvents reduce hydrolysis rates .

What are the limitations of current synthetic and computational models for this compound?

  • Synthetic : Low yields (<50%) in polar aprotic solvents (DMF) due to side reactions.
  • Computational : DFT neglects solvent dynamics, leading to discrepancies in tautomeric equilibrium predictions (enol vs. keto forms) .

How can researchers design derivatives to enhance metabolic stability while retaining activity?

  • Prodrug strategies : Esterification of phenolic -OH groups (e.g., acetyl protection) improves plasma half-life from 2.1 to 6.8 hours in murine models .
  • Bioisosteric replacement : Substituting the benzyloxy group with trifluoromethyl enhances CYP450 resistance (t₁/₂ increased by 40%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.